molecular formula C4H2ClN5 B2474365 8-Chlorotetrazolo[1,5-A]pyrazine CAS No. 77888-19-8

8-Chlorotetrazolo[1,5-A]pyrazine

Cat. No.: B2474365
CAS No.: 77888-19-8
M. Wt: 155.55
InChI Key: OAPDEASJMBJHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chlorotetrazolo[1,5-A]pyrazine is a heterocyclic compound with the molecular formula C4H2ClN5. It is characterized by a fused ring system consisting of a tetrazole ring and a pyrazine ring, with a chlorine atom attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chlorotetrazolo[1,5-A]pyrazine typically involves the reaction of tetrazole derivatives with pyrazine derivatives under specific conditions. One common method involves the ipso substitution of the chlorine atom in this compound with nucleophiles such as N-, O-, and S-nucleophiles . The reaction conditions often require heating and the use of solvents like benzotriazole or phenyltetrazole, which facilitate the elimination of nitrogen molecules from the tetrazole rings to form new annelated azapentalenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chlorotetrazolo[1,5-A]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Chlorotetrazolo[1,5-A]pyrazine involves its interaction with nucleophiles through ipso substitution, where the chlorine atom is replaced by other nucleophiles. This reaction leads to the formation of new compounds with different chemical properties . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the tetrazole and pyrazine rings and the stability of the resulting products .

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-A]pyrazine: Lacks the chlorine atom at the 8th position.

    8-Bromotetrazolo[1,5-A]pyrazine: Similar structure but with a bromine atom instead of chlorine.

    8-Iodotetrazolo[1,5-A]pyrazine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

8-Chlorotetrazolo[1,5-A]pyrazine is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom makes it more reactive towards nucleophiles, allowing for a wider range of substitution reactions compared to its analogs .

Properties

IUPAC Name

8-chlorotetrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5/c5-3-4-7-8-9-10(4)2-1-6-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPDEASJMBJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77888-19-8
Record name 8-chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-3-hydrazinylpyrazine (440 g, 3.0 mol) was suspended in acetic acid (500 mL) and cooled to 10° C. A solution of sodium nitrite (220 g, 3.2 mol) in water (200 mL) at 10° C. was added. The resulting mixture was stirred at 10° C. for 1 h, during which time a crystalline solid precipitated. The precipitate was collected by filtration, washed with ethanol (200 mL) and dried to afford the desired product as a red solid (350 g, 73% yield).
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

A 2 L round bottom flask was charged with 2-chloro-3-hydrazinylpyrazine (440 g, 3.0 mol) and CH3COOH (500 mL). To the above was added dropwise a solution of NaNO2 (220 g, 3.2 mol) in water (200 mL) at 10° C. The resulting mixture was stirred at 10° C. for 1 h. Work-up: the resulting crystalline solid was collected by filtration, washed with EtOH (200 mL), and dried to afford 350 g (73%) of the product as a red solid.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
220 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.